![molecular formula C16H17FN2O4S B2505336 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide CAS No. 946322-78-7](/img/structure/B2505336.png)
3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide is not directly mentioned in the provided papers. However, the papers discuss related sulfonamide compounds, which can provide insight into the chemical class and potential properties of the compound . Sulfonamides are known for their antimicrobial properties, as seen in the first paper, where a series of sulfonamides derived from 3-fluoro-4-morpholinoaniline showed good to potent antimicrobial activity . The second paper also discusses sulfonamides, specifically 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which were synthesized and tested for cytotoxicity and carbonic anhydrase inhibition .
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the reaction of substituted aryl sulfonyl chlorides with an appropriate amine. In the first paper, the precursor compound 3-fluoro-4-morpholinoaniline was synthesized and then reacted with substituted aryl sulfonyl chlorides to yield a series of sulfonamides . Similarly, the second paper describes the synthesis of sulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods suggest that the synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide would likely involve a similar approach, using a substituted sulfonyl chloride and an amine derived from tetrahydrobenzo[c]isoxazole.
Molecular Structure Analysis
The molecular structure of sulfonamides is characterized by the presence of a sulfonyl group attached to an amine. The papers provided do not give specific details on the molecular structure of 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide, but they do describe the structures of related compounds using spectroscopic data such as IR, NMR, and mass spectrometry . These techniques would also be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of sulfonamides can be influenced by the substituents on the aromatic ring and the nature of the amine. The first paper indicates that the synthesized sulfonamides were tested for antimicrobial activity, suggesting that they may interact with biological targets such as enzymes or receptors . The second paper mentions the inhibition of carbonic anhydrase by the synthesized sulfonamides . These activities imply that the compound of interest may also undergo specific chemical reactions with biological molecules, potentially leading to antimicrobial or enzyme inhibitory effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are determined by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide, they do report good yields in the synthesis of related compounds, which suggests that these sulfonamides are stable under the reaction conditions used . The presence of a fluorine atom on the aromatic ring could affect the compound's lipophilicity and potentially its biological activity.
科学的研究の応用
Sulfonamides, such as "3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide," represent a broad class of compounds with significant implications in medicinal chemistry and environmental science. These compounds are characterized by their sulfonamide group, which plays a crucial role in their biological activity and environmental behavior.
Medicinal Applications: Antimicrobial and Anticancer Properties
Sulfonamides have been extensively studied for their antimicrobial properties, acting as bacteriostatic antibiotics. They are also known for their applications in treating bacterial infections and other conditions caused by microorganisms. Beyond their traditional use as antibiotics, sulfonamides have been investigated for their potential in anticancer therapy. Recent studies have highlighted the role of sulfonamides in inhibiting carbonic anhydrase and tyrosine kinase, indicating their utility in targeting tumor-associated isoforms and exhibiting significant antitumor activity (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Environmental Chemistry: Biodegradation and Polyfluoroalkyl Chemicals
The environmental fate of sulfonamides, including their biodegradation and interaction with other chemicals, is of significant interest. Studies on polyfluoroalkyl chemicals have shown that sulfonamide-containing compounds can undergo biodegradation, leading to the formation of perfluorinated carboxylic acids and sulfonic acids. This process highlights the importance of understanding the environmental behavior of sulfonamides for assessing their impact on ecosystems and human health (Liu & Mejia Avendaño, 2013).
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c17-11-5-7-12(8-6-11)24(21,22)10-9-15(20)18-16-13-3-1-2-4-14(13)19-23-16/h5-8H,1-4,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDYDJGWACHWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

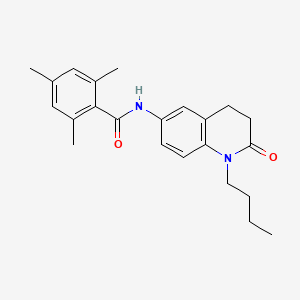
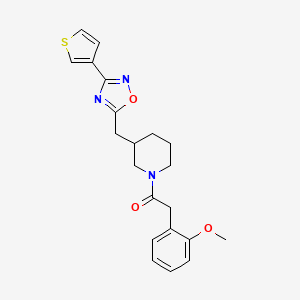
![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)
![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)
![4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2505262.png)
![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide](/img/structure/B2505264.png)
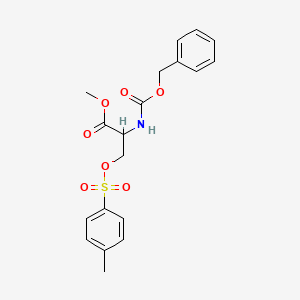
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2505267.png)
![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)
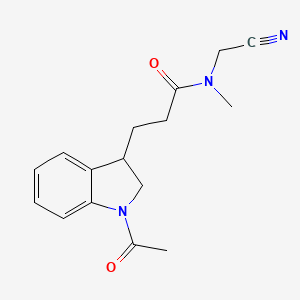
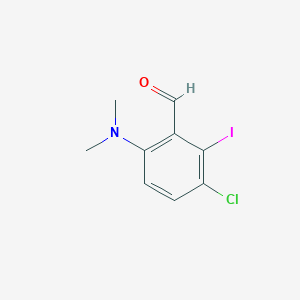
![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)